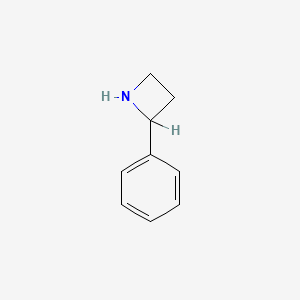

2-Phenylazetidine

Vue d'ensemble

Description

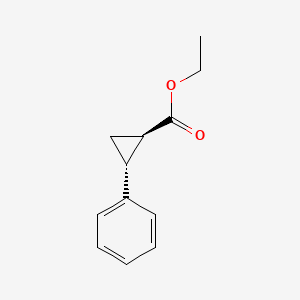

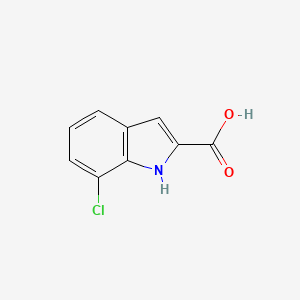

2-Phenylazetidine is a chemical compound with the CAS Number: 22610-18-0 . It has a linear formula of C9 H11 N . The molecular weight of 2-Phenylazetidine is 133.19 . It is stored at a temperature of -10°C to -20°C .

Synthesis Analysis

The synthesis of 2-Phenylazetidine and similar compounds often involves intramolecular cyclizations of open-chain structures or the reduction of readily available 2-azetidinones . The synthesis of 3-amino-2-phenylazetidine and the p-chloro analog has been reported .

Molecular Structure Analysis

The InChI code for 2-Phenylazetidine is 1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Physical And Chemical Properties Analysis

2-Phenylazetidine is a liquid . It has a density of 1.0±0.1 g/cm³ . Its boiling point is 216.0±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.2±3.0 kJ/mol . The flash point is 85.2±16.9 °C . The index of refraction is 1.547 .

Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of β-Lactam Antibiotics

2-Phenylazetidine is a key precursor in the synthesis of β-lactam antibiotics . The β-lactam ring, a core structure in penicillins and cephalosporins, is derived from azetidine analogs. These antibiotics are crucial in combating bacterial infections and are part of ongoing research to develop new variants to overcome antibiotic resistance.

Organic Synthesis: Stereoselective Catalysis

In organic synthesis, 2-Phenylazetidine is utilized for its reactivity in stereoselective catalysis . The strain-driven character of the azetidine ring makes it a valuable intermediate for constructing complex molecules with high regio- and stereoselectivity, which is essential for the synthesis of chiral pharmaceuticals.

Materials Science: Polymerization

Azetidines, including 2-Phenylazetidine, serve as monomers in the anionic and cationic ring-opening polymerization to produce polyamines . These polymers have applications in creating antibacterial coatings, CO2 adsorption materials, and non-viral vectors for gene transfection.

Pharmacology: Drug Discovery

The unique structure of azetidines, such as 2-Phenylazetidine, is explored in drug discovery for their potential pharmacokinetic benefits . Azetidines are investigated for their ability to improve the properties of drug candidates, including their stability, efficacy, and safety profiles.

Analytical Chemistry: Chemical Analysis

2-Phenylazetidine is used in analytical chemistry for the synthesis of compounds that can be analyzed using various techniques such as NMR, HPLC, and LC-MS . These analyses are crucial for confirming the structure and purity of chemical substances, which is fundamental in research and quality control.

Environmental Science: Green Chemistry

Research into azetidines, including 2-Phenylazetidine, contributes to the field of green chemistry by developing environmentally benign synthesis pathways . The goal is to minimize the environmental impact of chemical processes by reducing waste and avoiding the use of hazardous substances.

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a relatively unexplored four-membered heterocycle

Mode of Action

It’s known that azetidines, the class of compounds to which 2-phenylazetidine belongs, can be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines, in general, have been shown to play important roles in catalysis, stereoselective synthesis, and medicinal chemistry .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect enzyme activity, which in turn can influence the action of a compound . .

Propriétés

IUPAC Name |

2-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNGGMJEJSANIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340982 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylazetidine | |

CAS RN |

22610-18-0 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the synthesis of 2-Phenylazetidine derivatives?

A2: Several methods for synthesizing 2-Phenylazetidine derivatives are discussed in the provided research. One approach involves reacting (R,R)-2-(1-bromobenzyl)oxirane with aliphatic primary amines, yielding (R,S)-1-alkyl-3-hydroxy-2-phenylazetidines [, ]. Another method utilizes the reaction of dimethyloxosulphonium methylide with specific N-arylsulphonyl-2-phenylaziridines to produce N-arylsulphonyl-2-phenylazetidines [, ].

Q2: Are there any documented applications of 2-Phenylazetidine derivatives in organic synthesis?

A4: Yes, research indicates that N-Tosyl-2-phenylazetidine can act as a formal 1,4-dipole equivalent in the presence of BF3·Et2O []. This reactivity allows it to engage with various activated and non-activated alkenes, showcasing its potential as a valuable building block in organic synthesis [].

Q3: Is there evidence suggesting potential biological activity of 2-Phenylazetidine derivatives?

A5: While not extensively explored in the provided abstracts, one study reported that 3-amino-2-phenylazetidine demonstrated in vitro activity against monoamine oxidase []. This finding suggests the potential for this class of compounds to interact with biological targets and warrants further investigation.

Q4: Has the fragmentation pattern of 2-Phenylazetidine been studied?

A6: Yes, mass spectrometry studies on 2-phenylazetidine and its derivatives revealed that their fragmentation primarily occurs through the open form of the molecular ion []. This information provides valuable insights into the stability and decomposition pathways of these compounds.

Q5: Are there any studies investigating the genotoxicity of 2-phenylazetidine derivatives?

A7: One study examined the genotoxicity of a specific phthalazine-substituted β-lactam derivative of 2-phenylazetidine []. The results indicated that this particular derivative could induce chromosomal aberrations and micronuclei formation in human lymphocytes, particularly at higher concentrations []. This finding highlights the importance of evaluating the safety profile of novel 2-phenylazetidine derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)